molecular formula C11H20N2O B4683800 1-Cyclobutyl-3-cyclohexylurea

1-Cyclobutyl-3-cyclohexylurea

Cat. No.: B4683800
M. Wt: 196.29 g/mol
InChI Key: AJVPXBUJAUZKQI-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-cyclohexylurea is a urea derivative characterized by a cyclobutyl group attached to one nitrogen atom of the urea moiety and a cyclohexyl group attached to the other. The compound’s structure imparts unique steric and electronic properties due to the strained cyclobutane ring and the bulky cyclohexyl substituent. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science, often serving as enzyme inhibitors or hydrogen-bonding motifs.

Properties

IUPAC Name

1-cyclobutyl-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(13-10-7-4-8-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVPXBUJAUZKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-3-cyclohexylurea can be synthesized through the reaction of cyclobutylamine with cyclohexyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of a urea linkage between the cyclobutyl and cyclohexyl groups.

Industrial Production Methods: While specific industrial production methods for 1-Cyclobutyl-3-cyclohexylurea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-Cyclobutyl-3-cyclohexylurea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclobutyl-3-cyclohexylurea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and hazards. Data are synthesized from available evidence (Tables 1 and 2).

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Cyclobutyl-3-cyclohexylurea Cyclobutyl, Cyclohexyl C₁₁H₁₉N₂O 195.28 High steric hindrance; strained ring
3-[3-(Dimethylamino)propyl]-1-phenylurea Phenyl, Dimethylaminopropyl C₁₂H₁₉N₃O 221.30 Aromatic π-π interactions; basic side chain
1-[(p-Acetylphenyl)sulfonyl]-3-cyclohexylurea (Cyclamide) Cyclohexyl, p-Acetylphenylsulfonyl C₁₅H₂₀N₂O₃S 308.40 Sulfonyl group enhances polarity
1-[2-Chloro-3-(cyclohexylcarbamoyl)propyl]-3-cyclohexylurea Cyclohexyl, Chloroalkyl C₁₇H₂₈ClN₃O₂ 358.88 Chlorine atom increases reactivity

Table 2: Functional and Hazard Comparison

Compound Name Solubility (Predicted) Hazards (GHS/CLP) Key Applications
1-Cyclobutyl-3-cyclohexylurea Low (nonpolar groups) Not classified* Potential enzyme inhibitor
3-[3-(Dimethylamino)propyl]-1-phenylurea Moderate (polar side chain) P261, P262 (avoid inhalation/contact) Pharmaceutical intermediates
Cyclamide High (sulfonyl group) No data Antidiabetic research
Chloro-substituted urea derivative Low (chloro group) Likely toxic (chlorine) Biocidal agents

Key Findings:

The cyclohexyl group enhances hydrophobicity, similar to the chloroalkyl chain in the compound from , which may limit aqueous solubility .

Hazard Profiles: Unlike 3-[3-(Dimethylamino)propyl]-1-phenylurea, which requires precautions against inhalation (P261/P262) , 1-cyclobutyl-3-cyclohexylurea lacks explicit hazard classifications. However, toxicological data gaps are common across urea derivatives ().

Functional Versatility :

  • Sulfonyl-containing derivatives like Cyclamide () exhibit higher polarity, making them suitable for polar solvents, whereas chloro-substituted analogs () are more reactive, enabling use in biocidal formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclobutyl-3-cyclohexylurea
Reactant of Route 2
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1-Cyclobutyl-3-cyclohexylurea

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